

An In-depth Technical Guide to 2-(3,4-Diethoxyphenyl)acetonitrile

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Compound of Interest

Compound Name: 3,4-Diethoxyphenylacetonitrile

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Introduction

2-(3,4-Diethoxyphenyl)acetonitrile, also known by its IUPAC name 2-(3,4-diethoxyphenyl)acetonitrile, is an aromatic organic compound of significant interest in the pharmaceutical industry. Its chemical structure, featuring a benzene ring substituted with two ethoxy groups and an acetonitrile functional group, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and its pivotal role in the synthesis of the antispasmodic drug, Drotaverine.

Chemical and Physical Properties

The fundamental properties of 2-(3,4-Diethoxyphenyl)acetonitrile are summarized below. These data are crucial for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference(s)
IUPAC Name	2-(3,4-diethoxyphenyl)acetonitrile	[1]
Synonyms	3,4-Diethoxyphenylacetonitrile, 3,4-Diethoxybenzyl cyanide	[2]
CAS Number	27472-21-5	[3]
Molecular Formula	C ₁₂ H ₁₅ NO ₂	[4]
Molecular Weight	205.25 g/mol	[4]
Appearance	White to off-white solid	
Melting Point	35 °C	[4]
Boiling Point	130 °C at 1 mmHg	
SMILES	CCOC1=C(C=C(C=C1)CC#N) OCC	[1][4]
InChIKey	OBDKFHFLERWBBI- UHFFFAOYSA-N	[1]

Synthesis Protocol

The synthesis of 2-(3,4-diethoxyphenyl)acetonitrile is most commonly achieved through the cyanation of 3,4-diethoxybenzyl chloride. The following protocol is an adaptation of established methods for similar benzyl cyanides.[5]

Materials and Reagents

- 3,4-Diethoxybenzyl chloride
- Sodium cyanide (NaCN)
- Acetone (anhydrous)
- Sodium iodide (NaI)

- Benzene
- Anhydrous sodium sulfate (Na_2SO_4)
- Deionized water

Equipment

- Three-necked round-bottomed flask
- Reflux condenser
- Mechanical stirrer
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Filtration apparatus

Experimental Procedure

- **Reaction Setup:** In a three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add finely powdered sodium cyanide (1.5 equivalents) and a catalytic amount of sodium iodide to anhydrous acetone.
- **Addition of Starting Material:** To the stirred suspension, add a solution of 3,4-diethoxybenzyl chloride (1 equivalent) in anhydrous acetone.
- **Reaction:** Heat the reaction mixture to reflux with vigorous stirring for 16-20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of acetone.
- **Solvent Removal:** Combine the filtrates and remove the acetone using a rotary evaporator.

- **Extraction:** Dissolve the resulting crude oil in benzene and wash the solution with three portions of hot water.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and remove the benzene under reduced pressure to yield the crude 2-(3,4-diethoxyphenyl)acetonitrile.
- **Purification:** The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system.

Analytical Characterization

The identity and purity of synthesized 2-(3,4-diethoxyphenyl)acetonitrile are confirmed using standard analytical techniques.

Spectroscopic Data

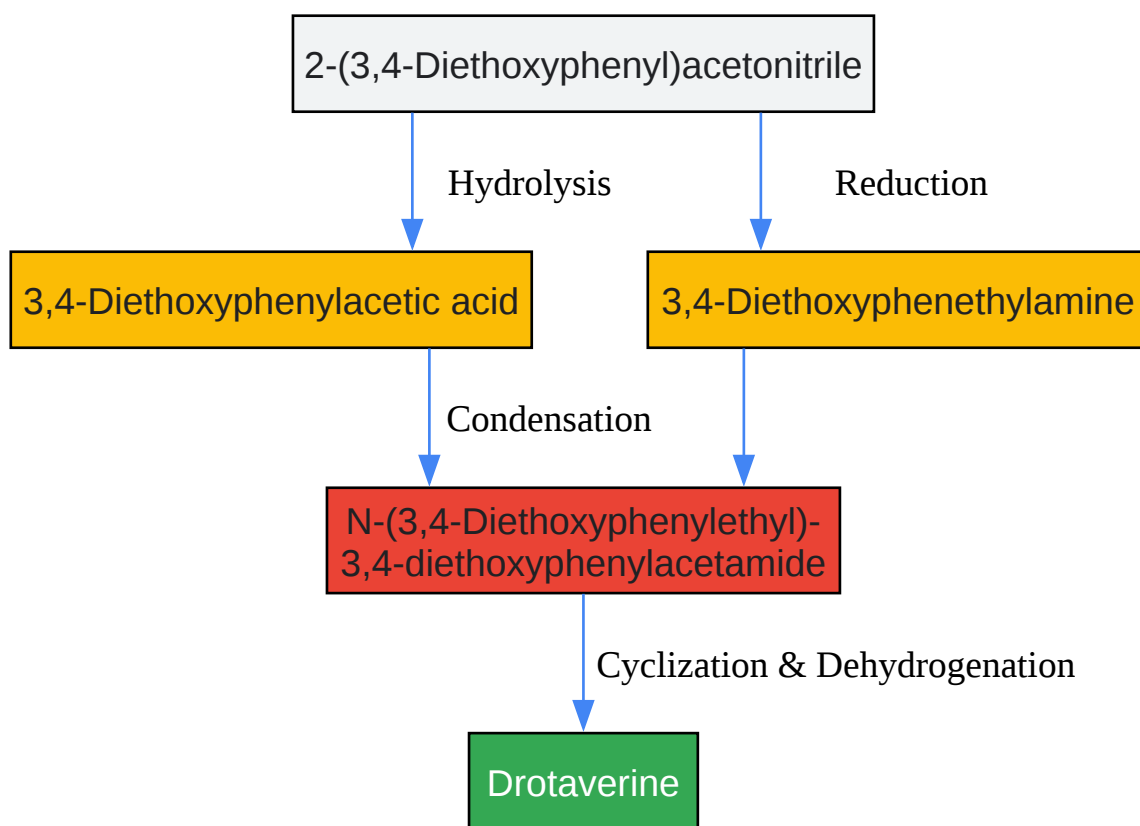
While a detailed spectral analysis for the diethoxy compound is not readily available in all databases, the expected spectral characteristics can be inferred from its structure and data from analogous compounds like the dimethoxy variant.^{[6][7][8]}

Technique	Expected Peaks / Signals
^1H NMR (CDCl_3 , 400 MHz)	δ (ppm): ~6.8 (m, 3H, Ar-H), ~4.1 (q, 4H, 2x -OCH ₂ CH ₃), ~3.7 (s, 2H, Ar-CH ₂ -CN), ~1.4 (t, 6H, 2x -OCH ₂ CH ₃).
^{13}C NMR (CDCl_3 , 100 MHz)	δ (ppm): ~149 (Ar-C-O), ~148 (Ar-C-O), ~123 (Ar-C), ~121 (Ar-C-H), ~117 (CN), ~114 (Ar-C-H), ~113 (Ar-C-H), ~64 (2x -OCH ₂ CH ₃), ~23 (Ar-CH ₂ -CN), ~15 (2x -OCH ₂ CH ₃).
Infrared (IR) (KBr)	ν (cm ⁻¹): ~2980 (C-H, aliphatic), ~2250 (C \equiv N, nitrile stretch), ~1610, 1520, 1480 (C=C, aromatic ring), ~1260 (C-O, ether stretch).
Mass Spectrometry (EI)	m/z : 205 (M^+), 176 ($[\text{M}-\text{C}_2\text{H}_5]^+$), 162 ($[\text{M}-\text{C}_2\text{H}_5\text{O}]^+$), 134 ($[\text{M}-\text{C}_2\text{H}_5\text{O}-\text{CO}]^+$). The molecular ion peak at m/z 205 is expected, with fragmentation patterns corresponding to the loss of ethyl and ethoxy groups. [9]

Application in Drug Development: Synthesis of Drotaverine

2-(3,4-Diethoxyphenyl)acetonitrile is a crucial intermediate in the industrial synthesis of Drotaverine, a selective inhibitor of phosphodiesterase 4 with antispasmodic effects. The nitrile group of 2-(3,4-diethoxyphenyl)acetonitrile serves as a precursor for both the acetic acid and the ethylamine moieties required for the construction of the Drotaverine backbone.[\[10\]](#)[\[11\]](#)[\[12\]](#)

The synthetic pathway from 2-(3,4-Diethoxyphenyl)acetonitrile to Drotaverine involves several key transformations, including hydrolysis of the nitrile to a carboxylic acid and reduction to an amine. These two intermediates are then condensed and subsequently cyclized to form the final drug substance.[\[11\]](#)[\[13\]](#)



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Synthetic pathway from 2-(3,4-Diethoxyphenyl)acetonitrile to Drotaverine.

Safety and Handling

2-(3,4-Diethoxyphenyl)acetonitrile is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Hazard Class	Hazard Statement
Acute Toxicity	Harmful if swallowed, in contact with skin or if inhaled.
Skin Irritation	Causes skin irritation.
Eye Irritation	Causes serious eye irritation.
STOT SE 3	May cause respiratory irritation.

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Store in a cool, dry place away from incompatible materials.

Conclusion

2-(3,4-Diethoxyphenyl)acetonitrile is a valuable building block in pharmaceutical synthesis, most notably as a key intermediate in the production of Drotaverine. This guide has provided a detailed overview of its chemical properties, a practical synthesis protocol, and methods for its analytical characterization. A thorough understanding of this compound is essential for researchers and professionals involved in the development and manufacturing of related pharmaceutical agents.

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